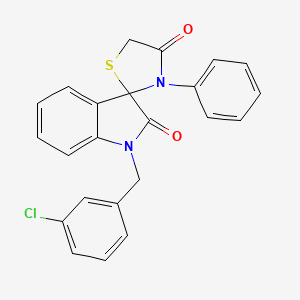

1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

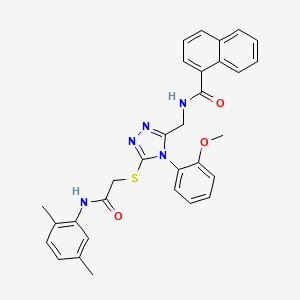

1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione is a useful research compound. Its molecular formula is C23H17ClN2O2S and its molecular weight is 420.91. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Docking and Reactivity Studies

Spiro-indole-thiazolidine derivatives have been synthesized and studied for their binding affinity towards DNA G-quadruplex structures in the human genome. These compounds, especially the ones with substituents like -F, -Br, and -CH3, have shown high binding energy compared to non-hybrid derivatives, indicating their potential as therapeutic agents targeting DNA structures. Computational studies, including ADME, Density Functional Theory (DFT), and Natural bond order (NBO) calculations, have been performed to understand their reactivity and interaction properties. One of the compounds, a 5-fluoro-spiro[indol-indazole-thiazolidine]-dione-coumarin hybrid, demonstrated the highest binding energy and chemical reactivity, making it a notable candidate for further investigation in therapeutic applications (Khanna et al., 2020).

Synthetic Development and Pharmacological Activities

The [4 + 3] cycloaddition reaction has been used for synthesizing novel spiroindoline oxazepine derivatives from azomethine ylides and benzylidenethiazolidinediones. These compounds have shown promising pharmacological activities, including antioxidant and antibacterial properties. The reaction offers advantages like operational simplicity, high yield, and short experimental time. Theoretical studies on the reaction mechanism and spectral evaluations support the regio- and stereoselective nature of the synthesis process (Zahedifar et al., 2019).

Charge-Transfer Complex Studies

Thiazolidine-2,4-dione (TZD) has been explored for forming charge-transfer complexes with sigma and pi acceptors. These complexes show potential in conductivity applications, with the complex involving TZD and iodine demonstrating the best conductivity. The study highlights the importance of sigma acceptors in enhancing conductivity compared to pi acceptors (Singh et al., 2010).

Propiedades

IUPAC Name |

1'-[(3-chlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2S/c24-17-8-6-7-16(13-17)14-25-20-12-5-4-11-19(20)23(22(25)28)26(21(27)15-29-23)18-9-2-1-3-10-18/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPNFXAJWHMBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)